Cas no 937263-44-0 (7-(2-Methyl-4-nitrophenoxy)1,2,4triazolo1,5-apyridine)

7-(2-Methyl-4-nitrophenoxy)1,2,4-triazolo[1,5-a]pyridine is a synthetic compound characterized by its unique triazole-pyridine structure. This compound exhibits notable stability and reactivity, making it suitable for various chemical transformations. Its selective substitution pattern on the triazole ring offers a distinct advantage in synthetic pathways, particularly in the synthesis of pharmaceuticals and agrochemicals. The presence of the nitro group provides a strong electron-withdrawing effect, influencing the compound's reactivity and directing electrophilic substitution.
7-(2-Methyl-4-nitrophenoxy)1,2,4triazolo1,5-apyridine structure
937263-44-0 structure
Product Name:7-(2-Methyl-4-nitrophenoxy)1,2,4triazolo1,5-apyridine
CAS No:937263-44-0
MF:C13H10N4O3
MW:270.2435
CID:5061274
PubChem ID:66937189
Update Time:2025-08-02

7-(2-Methyl-4-nitrophenoxy)1,2,4triazolo1,5-apyridine Chemical and Physical Properties

Names and Identifiers

    • 7-(2-Methyl-4-nitrophenoxy)[1,2,4]triazolo[1,5-a]pyridine
    • 7-(2-methyl-4-nitrophenoxy)-[1,2,4]triazolo[1,5-a]pyridine
    • starbld0007769
    • 937263-44-0
    • [1,2,4]Triazolo[1,5-a]pyridine, 7-(2-methyl-4-nitrophenoxy)-
    • DTXSID001197818
    • SCHEMBL1192686
    • RYAGSLNGXGMZRV-UHFFFAOYSA-N
    • 7-(2-Methyl-4-nitrophenoxy)1,2,4triazolo1,5-apyridine
    • Inchi: 1S/C13H10N4O3/c1-9-6-10(17(18)19)2-3-12(9)20-11-4-5-16-13(7-11)14-8-15-16/h2-8H,1H3
    • InChI Key: RYAGSLNGXGMZRV-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=C([H])N2C(C=1[H])=NC([H])=N2)C1C([H])=C([H])C(=C([H])C=1C([H])([H])[H])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 270.07529019g/mol
  • Monoisotopic Mass: 270.07529019g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 85.2

7-(2-Methyl-4-nitrophenoxy)1,2,4triazolo1,5-apyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M148370-25mg
7-(2-Methyl-4-nitrophenoxy)[1,2,4]triazolo[1,5-a]pyridine
937263-44-0
25mg
$173.00 2023-05-18
TRC
M148370-100mg
7-(2-Methyl-4-nitrophenoxy)[1,2,4]triazolo[1,5-a]pyridine
937263-44-0
100mg
$603.00 2023-05-18
TRC
M148370-250mg
7-(2-Methyl-4-nitrophenoxy)[1,2,4]triazolo[1,5-a]pyridine
937263-44-0
250mg
$1378.00 2023-05-18
TRC
M148370-500mg
7-(2-Methyl-4-nitrophenoxy)[1,2,4]triazolo[1,5-a]pyridine
937263-44-0
500mg
$ 1800.00 2023-09-07
Chemenu
CM1019389-1g
7-(2-methyl-4-nitrophenoxy)-[1,2,4]triazolo[1,5-a]pyridine
937263-44-0 95%+
1g
$3759 2024-07-19
Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd